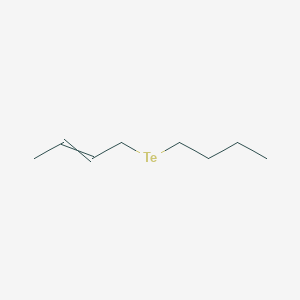
1-(Butyltellanyl)but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butyltellanyl)but-2-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a but-2-ene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Butyltellanyl)but-2-ene can be synthesized through the reaction of butyl telluride with but-2-ene under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the tellurium-carbon bond. One common method involves the use of a palladium catalyst in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butyltellanyl)but-2-ene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The butyl group or the but-2-ene moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium hydrides and butyl telluride.
Substitution: Various substituted but-2-ene derivatives.
Applications De Recherche Scientifique
1-(Butyltellanyl)but-2-ene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Butyltellanyl)but-2-ene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other elements, facilitating the formation of new compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
But-2-ene: A simple alkene with a double bond between the second and third carbon atoms.
Butyl telluride: An organotellurium compound with a tellurium atom bonded to a butyl group.
Tellurium dioxide: An oxidized form of tellurium.
Uniqueness: 1-(Butyltellanyl)but-2-ene is unique due to the presence of both a tellurium atom and a but-2-ene moiety This combination imparts distinct chemical properties, such as increased reactivity and the ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
141819-10-5 |
|---|---|
Formule moléculaire |
C8H16Te |
Poids moléculaire |
239.8 g/mol |
Nom IUPAC |
1-but-2-enyltellanylbutane |
InChI |
InChI=1S/C8H16Te/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-8H2,1-2H3 |
Clé InChI |
PKFFARLPVNVBCE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
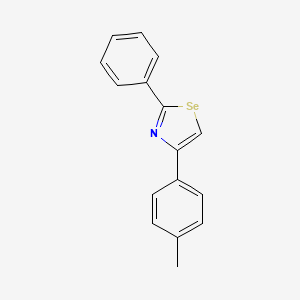
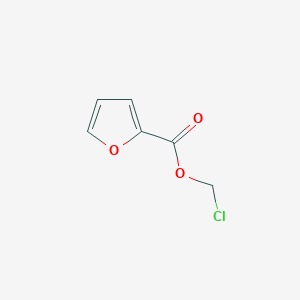

![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
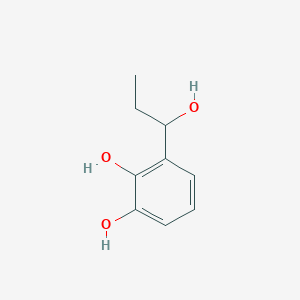
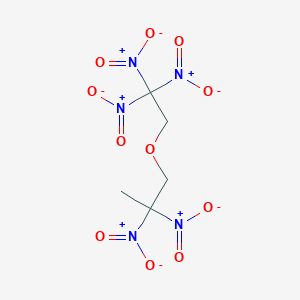
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
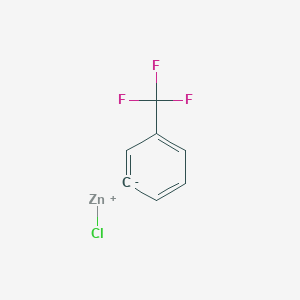
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
